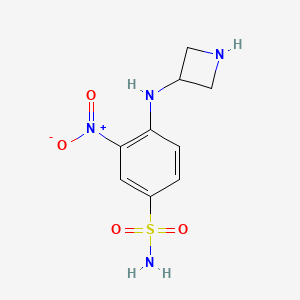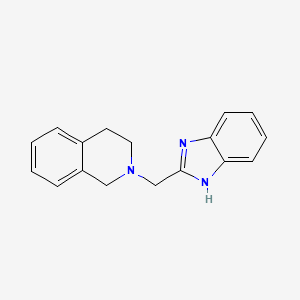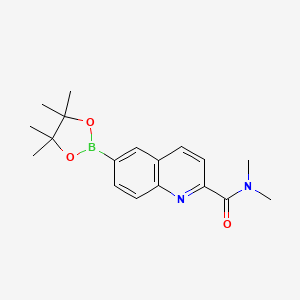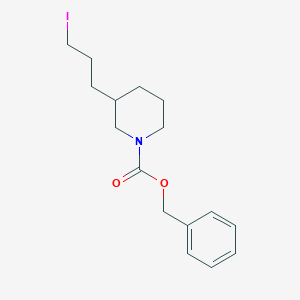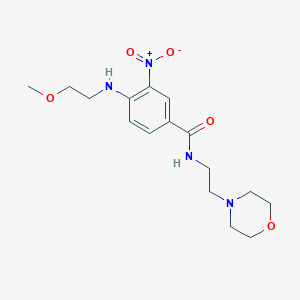
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group attached to the benzoate ring and an amino-bromopyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate involves its interaction with specific molecular targets. The amino and bromopyridinyl groups can interact with enzymes or receptors, modulating their activity. The methoxybenzoate moiety may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(2-amino-5-chloropyridin-3-yl)-2-methoxybenzoate
- Methyl 4-(2-amino-5-fluoropyridin-3-yl)-2-methoxybenzoate
- Methyl 4-(2-amino-5-iodopyridin-3-yl)-2-methoxybenzoate
Uniqueness
Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain enzymes or receptors compared to its chloro, fluoro, or iodo analogs.
Propiedades
Fórmula molecular |
C14H13BrN2O3 |
|---|---|
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
methyl 4-(2-amino-5-bromopyridin-3-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-12-5-8(3-4-10(12)14(18)20-2)11-6-9(15)7-17-13(11)16/h3-7H,1-2H3,(H2,16,17) |
Clave InChI |
WZFJNBJLSUDYEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=C(N=CC(=C2)Br)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


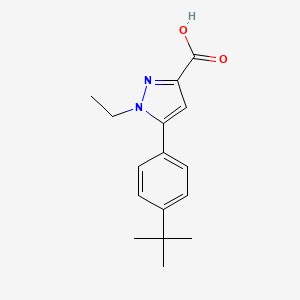

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)

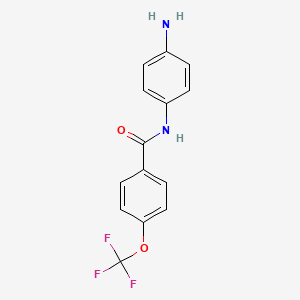
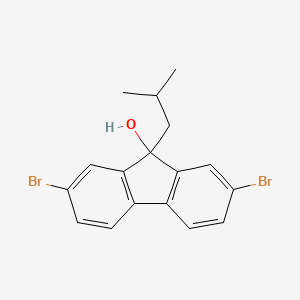
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
